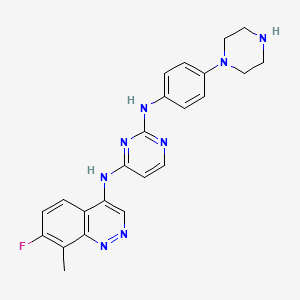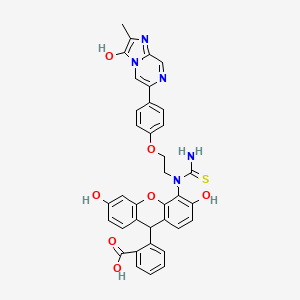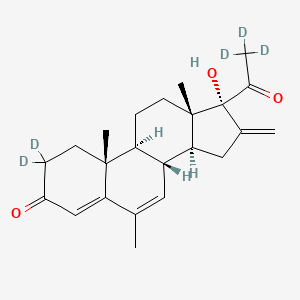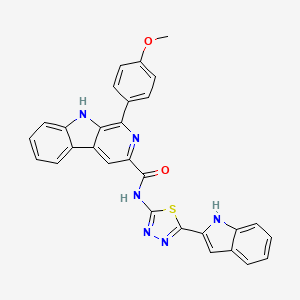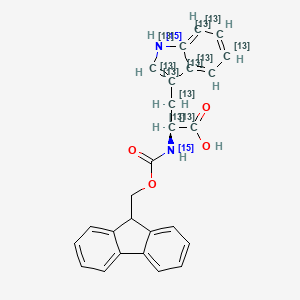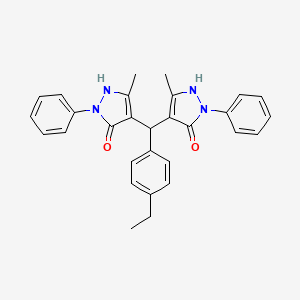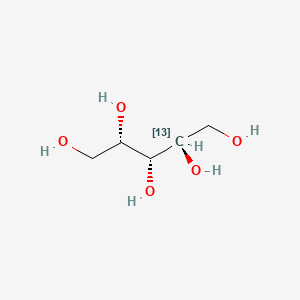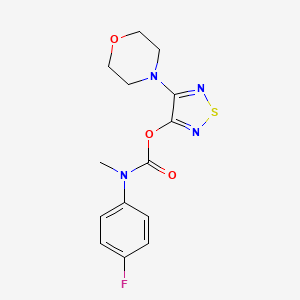
Jzp-MA-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jzp-MA-13 is a selective inhibitor of the enzyme alpha/beta-hydrolase domain 6 (ABHD6). It demonstrates impressive specificity with an inhibitory concentration (IC50) value of 392 nanomolar. This compound does not inhibit monoacylglycerol lipase, alpha/beta-hydrolase domain 12, fatty acid amide hydrolase, or other serine hydrolases . Additionally, this compound serves as a positron emission tomography ligand for in vivo imaging of ABHD6 .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Jzp-MA-13 involve the selective inhibition of ABHD6. The compound is synthesized through a series of chemical reactions that ensure its specificity and potency. The industrial production methods for this compound are designed to maintain high purity and yield, ensuring its effectiveness as an inhibitor .
Analyse Chemischer Reaktionen
Jzp-MA-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound that retain its inhibitory properties .
Wissenschaftliche Forschungsanwendungen
Jzp-MA-13 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the enzyme ABHD6 and its role in various biochemical pathways. In biology, this compound is utilized to investigate the physiological functions of ABHD6 and its involvement in metabolic processes. In medicine, this compound is employed in the development of diagnostic imaging techniques, particularly positron emission tomography, to visualize ABHD6 activity in vivo. In industry, this compound is used in the production of high-purity inhibitors for research and development purposes .
Wirkmechanismus
The mechanism of action of Jzp-MA-13 involves the selective inhibition of ABHD6. By binding to the active site of ABHD6, this compound prevents the enzyme from catalyzing the hydrolysis of its substrates. This inhibition disrupts the normal metabolic processes regulated by ABHD6, leading to various physiological effects. The molecular targets and pathways involved in the action of this compound include the endocannabinoid system and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Jzp-MA-13 is unique in its high specificity for ABHD6, with an IC50 value of 392 nanomolar. Similar compounds include inhibitors of monoacylglycerol lipase, alpha/beta-hydrolase domain 12, and fatty acid amide hydrolase. these compounds do not exhibit the same level of specificity and potency as this compound. The uniqueness of this compound lies in its ability to selectively inhibit ABHD6 without affecting other serine hydrolases .
Eigenschaften
Molekularformel |
C14H15FN4O3S |
|---|---|
Molekulargewicht |
338.36 g/mol |
IUPAC-Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H15FN4O3S/c1-18(11-4-2-10(15)3-5-11)14(20)22-13-12(16-23-17-13)19-6-8-21-9-7-19/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
RIKYCZUBFKVWPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
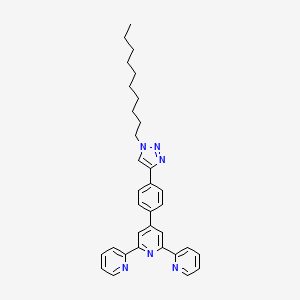

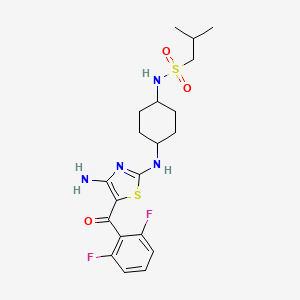
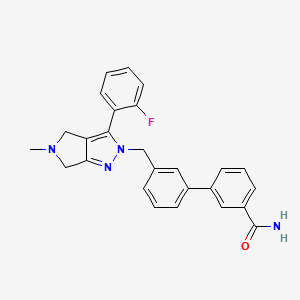
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
